1-[(2-phenylvinyl)sulfonyl]indoline
Description
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,13-11-14-6-2-1-3-7-14)17-12-10-15-8-4-5-9-16(15)17/h1-9,11,13H,10,12H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABISWEDEDWUODL-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Trends:
- Position of Sulfonyl Group : C5-substituted derivatives (e.g., ) often show enhanced cytotoxicity or enzyme modulation, while C1-substituted analogs (e.g., ) are optimized for receptor binding .
- Substituent Bulk: Small sulfonyl groups (e.g., methyl, aminosulfonyl) improve cytotoxicity, whereas bulky aryl groups (e.g., trifluoromethylphenyl) enhance receptor selectivity .
- Synthetic Accessibility : Sulfonyl chlorides (e.g., indoline sulfonyl chloride) are common intermediates for modular derivatization with amines or alcohols .
Mechanistic Insights
- Antimicrobial Activity : Compounds 6a–k () with 4-chlorophenyl or nitro groups exhibited MIC values of 1–4 µg/mL against Staphylococcus aureus and Candida albicans, likely due to sulfonamide-mediated disruption of microbial folate synthesis .
- PKM2 Activation : 1-(Sulfonyl)-5-(arylsulfonyl)indoline analogs () promote PKM2 tetramerization, enhancing glycolytic flux in cancer cells .
- RORγ Agonism : Pyridyl ether substituents in Compounds 39–42 () increased RORγ binding affinity by forming hydrogen bonds with the receptor’s hydrophobic pocket .
Physicochemical and Drug-Likeness Properties
Table 2: Physicochemical Comparison
- Drug-Likeness : The morpholinyl sulfonyl derivative () adheres to Lipinski’s rule (MW < 500, logP < 5), while bulkier analogs () may face bioavailability challenges .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(2-phenylvinyl)sulfonyl]indoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Fe(II)-catalyzed or UV-driven reactions. Key variables include catalyst loading (FeCl₂ at 10 mol%), solvent polarity (e.g., DCM vs. THF), and irradiation wavelength (254–365 nm UV light). Optimization studies show that higher yields (>75%) are achieved under UV light due to enhanced radical formation, whereas Fe(II)-catalyzed methods favor stereoselectivity . Gram-scale synthesis protocols are validated, ensuring scalability for further studies .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- 1H NMR : Multiplet signals at δ 2.49–2.82 confirm indoline CH and NH groups.
- 13C NMR : Coupling between the indoline ring and sulfonyl groups is observed at δ 120–140 ppm.
- FT-IR : Peaks at 1120 cm⁻¹ (S=O stretching) and 1580 cm⁻¹ (C=C vinyl) validate functional groups .
- X-ray crystallography : Resolves bond angles and confirms the (E)-configuration of the vinyl sulfonyl moiety .
Q. What precursors are commonly used to synthesize sulfonyl indoline derivatives?
- Methodological Answer : 3-(4-Fluorophenyl)-1H-indole is a key precursor for analogous compounds. Functionalization involves sulfonation using chlorosulfonic acid or coupling with sulfonyl chlorides (e.g., phenylsulfonyl chloride) under basic conditions (e.g., DBU or DIPEA) .
Advanced Research Questions
Q. How can structure–activity relationships (SAR) guide the design of this compound derivatives for biological applications?
- Methodological Answer : SAR studies focus on modular components:
- Sulfonyl linker : Replacing phenylvinyl with morpholinyl sulfonyl groups enhances solubility and target affinity .
- Indoline core : Substituents at N-1 (e.g., acetyl, benzyl) modulate pharmacokinetics. For example, 1-acetyl derivatives show improved metabolic stability .
- Data-driven approach : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or LpxH enzymes .
Q. What experimental strategies resolve contradictions in biological activity data for sulfonyl indoline analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-cancer vs. anti-inflammatory assays) require:
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.
- Off-target profiling : Use kinase inhibition panels to identify non-specific effects .
- Metabolite analysis : LC-MS/MS detects degradation products that may skew results .
Q. What mechanistic insights explain the radical-mediated formation of this compound?
- Methodological Answer : UV-driven reactions proceed via a radical chain mechanism:
- Initiation : UV cleavage of Fe(II)-sulfonyl complexes generates sulfonyl radicals.
- Propagation : Radical addition to the indoline N-H bond forms C-S linkages.
- Termination : Radical recombination or H-abstraction yields the product. EPR spectroscopy confirms radical intermediates .
Q. How can sulfonyl indoline derivatives be tailored for enzyme inhibition studies?
- Methodological Answer : Target enzymes like aminopeptidase N (APN) or tubulin:
- Sulfonamide derivatives : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to catalytic pockets.
- Crystallography : Co-crystallize derivatives with tubulin to map binding sites (e.g., colchicine domain) .
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., Ala-AMC for APN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
